Karaviloside VIII
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C36H58O9 |
|---|---|
Molecular Weight |
634.8 g/mol |
IUPAC Name |
(2R,3R,4R,5S,6R)-2-[(6S)-5-hydroxy-6-[(1R,4S,5S,8R,9R,12S,13S,16S)-16-hydroxy-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-8-yl]-2-methylhept-2-en-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C36H58O9/c1-19(2)16-22(44-31-30(42)29(41)28(40)23(17-37)45-31)27(39)20(3)21-10-12-34(7)24-11-13-36-25(8-9-26(38)32(36,4)5)35(24,18-43-36)15-14-33(21,34)6/h11,13,16,20-31,37-42H,8-10,12,14-15,17-18H2,1-7H3/t20-,21+,22?,23+,24-,25-,26-,27?,28+,29+,30+,31+,33+,34-,35-,36+/m0/s1 |
InChI Key |
KQDRBMHUHNJNGK-AYYDJOCWSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O)OC4)C)C)C(C(C=C(C)C)O[C@H]6[C@@H]([C@@H]([C@@H]([C@H](O6)CO)O)O)O)O |
Canonical SMILES |
CC(C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)O)OC4)C)C)C(C(C=C(C)C)OC6C(C(C(C(O6)CO)O)O)O)O |
Origin of Product |
United States |
Chemical Structure and Properties
Elucidation of the Chemical Structure
The chemical structure of Karaviloside VIII has been determined through advanced spectroscopic techniques. smolecule.com It is a cucurbitane-type triterpene glycoside, meaning it has a sugar molecule attached to a triterpenoid (B12794562) backbone. smolecule.com The specific arrangement of atoms and stereocenters in this compound distinguishes it from other related compounds. smolecule.com
Momordica charantia Cultivars and Chemotypes Yielding this compound
Physicochemical Properties
The physicochemical properties of this compound are detailed in the table below.
| Property | Value |
| Molecular Formula | C36H58O9 |
| Molecular Weight | 634.84 |
| CAS Number | 934739-32-9 |
| Appearance | Powder |
Data sourced from references albtechnology.comprochemmart.com
Structural Elucidation of Karaviloside Viii
Spectroscopic Characterization Techniques for Karaviloside VIII
The foundational analysis of this compound's structure relies on a suite of spectroscopic techniques. These methods provide critical information about the compound's molecular weight, formula, and the connectivity of its atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structure Determination (1D and 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For this compound, both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are employed to piece together its intricate structure. nih.govresearchgate.net
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms, while ¹³C NMR reveals the types of carbon atoms present in the molecule. nih.govmdpi.com Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the connectivity between protons and carbons. nih.gov For instance, HMBC correlations are instrumental in identifying long-range couplings between protons and carbons, which helps to connect different fragments of the molecule, including the aglycone and the glycosidic moieties. nih.gov The stereochemistry of certain centers, like C-22 and C-23, can be established through Nuclear Overhauser Effect Spectroscopy (NOESY) experiments. nih.gov
Specific NMR data for related karavilosides, which share a similar structural backbone, provide a comparative basis for the analysis of this compound. mdpi.com For example, analysis of the side chain can be supported by HMBC correlations between specific protons and carbons, a feature described for karavilosides IV, VIII, IX, and X. nih.gov
| Technique | Purpose in this compound Analysis |
| ¹H NMR | Identifies the chemical environment and connectivity of hydrogen atoms. |
| ¹³C NMR | Determines the types of carbon atoms (methyl, methylene, methine, quaternary). |
| COSY | Establishes proton-proton (¹H-¹H) correlations within the molecule. |
| HSQC | Correlates directly bonded proton and carbon atoms. |
| HMBC | Shows long-range correlations between protons and carbons, aiding in connecting molecular fragments. nih.gov |
| NOESY | Determines the spatial proximity of atoms, which is crucial for establishing stereochemistry. nih.gov |
Mass Spectrometry (MS and HRMS) for this compound Molecular Formula Confirmation
Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), particularly using techniques like Electrospray Ionization (ESI-MS), provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula of this compound. mdpi.comcabidigitallibrary.org This information is fundamental and serves as a starting point for the detailed structural elucidation by other spectroscopic methods. Recent studies have utilized liquid chromatography–tandem mass spectrometry (LC-MS/MS) for the quantification of this compound in plant extracts. nih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in this compound Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule. itwreagents.com IR spectroscopy identifies characteristic vibrations of chemical bonds, which can confirm the presence of hydroxyl groups, carbonyl groups, and carbon-carbon double bonds within the this compound structure. cabidigitallibrary.orgresearchgate.net UV-Vis spectroscopy is used to identify chromophores, which are the parts of the molecule that absorb light. itwreagents.com The absorption maxima observed in the UV spectrum can indicate the presence of conjugated systems, which are common in cucurbitane-type triterpenoids. researchgate.net
Chiroptical Methods for this compound Stereochemistry
Due to the presence of multiple chiral centers, determining the absolute configuration of this compound is a significant challenge. Chiroptical methods are indispensable for this purpose.
Electronic Circular Dichroism (ECD) Calculations for this compound Configuration
Electronic Circular Dichroism (ECD) is a powerful technique for determining the absolute stereochemistry of chiral molecules. faccts.dejascoinc.com The experimental ECD spectrum of this compound is compared with the theoretically calculated spectra for possible stereoisomers. researchgate.netdntb.gov.ua Quantum chemical calculations are used to predict the ECD spectra for different configurations. researchgate.netresearchgate.net A good match between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration of the entire molecule. researchgate.netdntb.gov.uaresearchgate.net This method is particularly crucial when suitable crystals for X-ray analysis cannot be obtained.
X-ray Crystallography Applications for this compound (if applicable)
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, providing precise information about bond lengths, bond angles, and absolute stereochemistry. wikipedia.orgyoutube.com If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can provide an unambiguous structural determination. researchgate.net However, obtaining high-quality crystals of complex natural products like this compound can be challenging. While direct X-ray crystallographic data for this compound is not always available in the literature, the technique remains a gold standard for structural elucidation in natural product chemistry. wikipedia.org
Elucidation of the Glycosidic Linkages and Aglycone Moiety in this compound
The structural elucidation of this compound involves the precise identification of its constituent sugar unit, the aglycone backbone, and the specific linkages that connect them. This process relies heavily on the detailed analysis of spectroscopic data.
The sugar component of this compound was identified as D-allose through acid hydrolysis, a standard chemical method for cleaving glycosidic bonds. nih.gov This involves treating the glycoside with acid to release the sugar moiety, which can then be identified using techniques like thin-layer chromatography and mass spectrometry. nih.gov
The point of attachment of the allose sugar to the triterpenoid (B12794562) aglycone was determined using Heteronuclear Multiple Bond Correlation (HMBC) NMR spectroscopy. A crucial correlation was observed between the anomeric proton of the allose unit (H-1') and the carbon at position 23 (C-23) of the aglycone. nih.govresearchgate.net This long-range coupling across the glycosidic bond provides definitive evidence that the sugar is linked to the C-23 hydroxyl group of the aglycone.
The stereochemistry of this glycosidic linkage was established as a β-configuration. This was determined by the coupling constant of the anomeric proton (H-1') in the ¹H-NMR spectrum. mdpi.com The observed coupling constant is characteristic of a β-anomeric configuration in pyranose sugars.
The aglycone itself is a complex triterpenoid structure. Its carbon skeleton and the positions of various functional groups were mapped out using a combination of ¹H-NMR, ¹³C-NMR, Correlation Spectroscopy (COSY), and HMBC experiments. nih.gov For instance, COSY correlations helped to establish the proton-proton connectivities within the spin systems of the molecule, while HMBC correlations revealed long-range proton-carbon connectivities, allowing for the assembly of the entire aglycone framework. nih.gov
A key feature of the aglycone's side chain was determined to be -CH(CH₃)CH(OH)CH(O-All)=C(CH₃)₂ based on HMBC correlations between C-24 and the methyl protons at C-26 and C-27, as well as correlations involving C-25, H-23, C-22, and H-22. nih.gov The stereochemistry of the stereocenters at C-22 and C-23 was established as 22R and 23S, respectively, through Nuclear Overhauser Effect Spectroscopy (NOESY) experiments. nih.gov Specifically, a NOESY correlation was observed between H-22 and H-21, while no correlation was found between H-22 and H-23, which is consistent with the assigned stereochemistry. nih.gov
Table 1: Key NMR Spectroscopic Data for the Elucidation of the Glycosidic Linkage in this compound
| Nucleus | Chemical Shift (ppm) | Key HMBC Correlation | Key COSY Correlation | Key NOESY Correlation |
| H-1' (anomeric proton) | 4.73 | C-23 (81.5 ppm) | H-2' (4.05 ppm) | - |
| C-23 | 81.5 | - | - | - |
| H-22 | - | - | - | H-21 |
| H-23 | - | - | - | No correlation with H-22 |
| Data sourced from studies on the structural elucidation of this compound. nih.govresearchgate.net |
Structural Comparison of this compound with Related Cucurbitane Triterpene Glycosides
This compound belongs to the extensive family of cucurbitane triterpene glycosides, which are characterized by a common tetracyclic aglycone core but exhibit significant diversity in their side chains and glycosylation patterns. A comparison with other structurally similar compounds isolated from Momordica charantia highlights the unique features of this compound.
The primary distinguishing feature of this compound lies in the specific stereochemistry at positions C-22 and C-23 of its side chain. smolecule.comnih.gov This subtle difference in the three-dimensional arrangement of atoms can have a significant impact on the biological activity of the molecule.
Below is a comparative table of this compound and other related cucurbitane triterpene glycosides:
Table 2: Structural Comparison of this compound and Related Compounds
| Compound Name | Aglycone Structure | Glycosidic Moiety | Point of Attachment | Key Structural Differences from this compound |
| This compound | Cucurbitane-type with a -CH(CH₃)CH(OH)CH(O-All)=C(CH₃)₂ side chain. Stereochemistry at C-22 is R and at C-23 is S. | β-D-allopyranose | C-23 | - |
| Karaviloside VI | Similar cucurbitane backbone. | Likely a sugar moiety, details vary in literature. | Varies | Differences in the side chain and/or glycosylation. |
| Momordicoside L | Cucurbitane triterpenoid with an aldehyde group at C-9. | β-D-glucopyranose | C-7 | Different sugar (glucose vs. allose), different attachment point (C-7 vs. C-23), and presence of an aldehyde at C-9. |
| Momordicoside A | 22,23,24,25-Tetrahydroxy-9-methyl-19-norlanost-5-en-3-yl aglycone. | 6-O-β-D-glucopyranosyl-β-D-glucopyranoside | C-3 | Different aglycone (norlanostane vs. cucurbitane), different sugar (disaccharide of glucose vs. monosaccharide of allose), and different attachment point (C-3 vs. C-23). |
| Kuguaglycoside C | Cucurbitane-type with a triene system and an aldehyde at C-19. | β-D-glucopyranose | C-7 | Different sugar (glucose vs. allose), different attachment point (C-7 vs. C-23), and different aglycone functionalities (triene and aldehyde). |
This table is a summary based on available chemical structures and information. nih.govresearchgate.netwikipedia.orgbiosynth.comnih.govbiosynth.com
Biosynthesis of Karaviloside Viii
Precursor Pathways for Karaviloside VIII Biosynthesis
The journey to synthesize this compound begins with the production of fundamental five-carbon building blocks. These are generated through two distinct, yet cooperating, metabolic pathways located in different cellular compartments.
Mevalonate (B85504) (MVA) Pathway and Methylerythritol Phosphate (MEP) Pathway Contribution to this compound
The biosynthesis of the triterpenoid (B12794562) backbone of this compound relies on the production of isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). mdpi.com These essential precursors are synthesized via two independent pathways: the cytosolic mevalonate (MVA) pathway and the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. mdpi.comj-tropical-crops.com
In Momordica charantia, the MVA pathway, which operates in the cytoplasm, is considered the primary route for the synthesis of saponins (B1172615), including triterpenoids. researchgate.netresearchgate.net This pathway commences with acetyl-CoA and proceeds through a series of enzymatic reactions to produce IPP. easyomics.org Conversely, the MEP pathway, located in the plastids, also contributes to the pool of IPP and DMAPP. mdpi.comeasyomics.org While the MEP pathway is often associated with the formation of monoterpenes, diterpenes, and carotenoids, there is evidence of crosstalk and exchange of intermediates between the MVA and MEP pathways, ensuring a steady supply of precursors for triterpenoid synthesis. easyomics.org Studies have shown that in Momordica charantia, the MEP pathway is more active in the flowers, while the MVA pathway is more prominent in the roots. researchgate.net
| Pathway | Cellular Location | Starting Material | Key Precursors Produced |
| Mevalonate (MVA) Pathway | Cytosol | Acetyl-CoA | Isopentenyl diphosphate (IPP) |
| Methylerythritol Phosphate (MEP) Pathway | Plastids | Pyruvate, Glyceraldehyde-3-phosphate | Isopentenyl diphosphate (IPP), Dimethylallyl diphosphate (DMAPP) |
Triterpene Backbone Formation in this compound Biosynthesis
The formation of the characteristic 30-carbon triterpene backbone of this compound is a multi-step process that begins with the condensation of IPP and DMAPP units. mdpi.com Geranyl pyrophosphate synthase (GPS) catalyzes the conversion of IPP and DMAPP into geranyl pyrophosphate (GPP). mdpi.com Subsequently, farnesyl pyrophosphate synthase (FPPS) facilitates the reaction of GPP with another molecule of IPP to form farnesyl pyrophosphate (FPP). mdpi.com
Two molecules of FPP are then joined head-to-head in a reaction catalyzed by squalene (B77637) synthase (SQS) to produce squalene. mdpi.com This linear hydrocarbon undergoes epoxidation by squalene epoxidase (SE) to form 2,3-oxidosqualene (B107256). mdpi.com The cyclization of 2,3-oxidosqualene is a critical and branching point in triterpenoid biosynthesis. This reaction is catalyzed by oxidosqualene cyclases (OSCs), which play a crucial role in generating the diverse array of triterpene skeletons. mdpi.com In the case of this compound, a specific OSC directs the cyclization of 2,3-oxidosqualene to form the cucurbitadienol (B1255190) scaffold, which is the foundational structure of cucurbitane-type triterpenoids. mdpi.com Further enzymatic modifications, such as hydroxylations and oxidations, then tailor this basic skeleton into the specific aglycone of this compound. researchgate.net
Glycosylation Mechanisms in this compound Formation
The final and defining step in the biosynthesis of this compound is the attachment of sugar moieties to the triterpene aglycone. This process, known as glycosylation, is crucial for the compound's stability, solubility, and biological activity.
UDP-Glycosyltransferases (UGTs) Involved in this compound Glycosylation
Glycosylation is mediated by a large and diverse family of enzymes called UDP-glycosyltransferases (UGTs). mdpi.comrjpbr.com These enzymes catalyze the transfer of a sugar moiety from an activated sugar donor, typically a UDP-sugar, to the triterpenoid acceptor molecule. mdpi.comfrontiersin.org The UGT superfamily is divided into several groups based on sequence similarity, and members within the same group often exhibit similar substrate specificities. nih.gov
In the context of this compound biosynthesis, specific UGTs are responsible for attaching sugar residues at particular positions on the triterpene backbone. nih.gov While the precise UGTs involved in the synthesis of this compound have not been definitively identified, research on other plant species suggests that UGTs from families such as UGT71, UGT72, and UGT73 are often involved in the glycosylation of secondary metabolites like triterpenoids. frontiersin.orgnih.govrsc.org These enzymes exhibit high regioselectivity and stereoselectivity, ensuring the correct sugar is attached at the correct position with the proper orientation. The glycosidic moieties found in triterpene derivatives from M. charantia typically include D-series monosaccharides like allose, galactose, glucose, and xylose. nih.gov
Enzymatic Steps and Regulation in this compound Biosynthesis
The biosynthesis of this compound is a highly regulated process involving a cascade of enzymatic reactions. The expression and activity of the enzymes involved are tightly controlled to ensure the efficient production of the final compound.
Key enzymes in this pathway include those of the MVA and MEP pathways, squalene synthase, squalene epoxidase, oxidosqualene cyclases, and various cytochrome P450 monooxygenases and UGTs that perform the downstream modifications. The regulation of these enzymes can occur at both the transcriptional and post-transcriptional levels. For instance, the expression of genes encoding these enzymes can be induced by various developmental cues and environmental stimuli.
| Enzyme Class | Function in this compound Biosynthesis |
| Squalene Synthase (SQS) | Catalyzes the formation of squalene from two molecules of farnesyl pyrophosphate. mdpi.com |
| Squalene Epoxidase (SE) | Catalyzes the epoxidation of squalene to 2,3-oxidosqualene. mdpi.com |
| Oxidosqualene Cyclase (OSC) | Catalyzes the cyclization of 2,3-oxidosqualene to form the cucurbitane skeleton. mdpi.com |
| Cytochrome P450s | Responsible for various oxidative modifications of the triterpene backbone. researchgate.net |
| UDP-Glycosyltransferases (UGTs) | Catalyze the attachment of sugar moieties to the triterpene aglycone. mdpi.comrjpbr.com |
Genetic and Molecular Aspects of this compound Production in Momordica charantia
The production of this compound in Momordica charantia is ultimately governed by the plant's genetic makeup. The genes encoding the biosynthetic enzymes are organized and expressed in a coordinated manner to facilitate the pathway.
Transcriptomic studies of M. charantia have identified numerous genes potentially involved in triterpenoid biosynthesis. researchgate.net For example, several oxidosqualene cyclase genes have been identified, and their expression patterns in different tissues suggest that specific triterpenoids may be synthesized in distinct parts of the plant and subsequently transported. mdpi.comresearchgate.net Research has indicated that the highest expression rate of genes involved in cucurbitacin synthesis occurs in the leaves, even though these compounds accumulate in the fruits, suggesting a transport mechanism is in place. researchgate.net The genetic diversity within M. charantia germplasm can also influence the profile and quantity of secondary metabolites, including this compound. researchgate.netcabidigitallibrary.org Understanding the genetic and molecular basis of this compound production opens up possibilities for metabolic engineering to enhance the yield of this valuable compound.
Chemical Synthesis and Derivatization of Karaviloside Viii and Analogues
Total Synthesis Approaches towards Karaviloside VIII
The complete chemical synthesis of a complex natural product like this compound is a significant undertaking, marked by numerous challenges from the construction of the core scaffold to the stereocontrolled attachment of sugar moieties.
Challenges in the Total Synthesis of Complex Glycosidic Triterpenoids like this compound
The total synthesis of glycosidic triterpenoids, including this compound, is fraught with difficulties that stem from their inherent structural complexity. These molecules possess a rigid and sterically hindered polycyclic aglycone core, multiple stereocenters, and one or more sugar units attached through glycosidic bonds. The synthesis of such compounds requires precise control over stereochemistry at every step.
Key challenges include:
Stereoselective construction of the aglycone: The cucurbitane skeleton of this compound features a unique and highly oxygenated tetracyclic framework with numerous chiral centers. The creation of this complex structure with the correct relative and absolute stereochemistry is a primary hurdle.
Regioselective functionalization: The aglycone often bears multiple hydroxyl groups, and selectively manipulating one over the others for glycosylation or other transformations is a significant challenge.
Stereoselective glycosylation: The formation of the glycosidic bond between the triterpenoid (B12794562) aglycone and the sugar moiety must be highly stereoselective to yield the naturally occurring anomer. Many glycosylation methods can result in mixtures of α- and β-anomers, leading to low yields of the desired product. nsc.ru
Protecting group strategies: The numerous reactive functional groups on both the aglycone and the sugar require a sophisticated and carefully orchestrated protecting group strategy to ensure that reactions occur at the desired positions.
Synthetic Strategies for the Cucurbitane Aglycone of this compound
The synthesis of the cucurbitane aglycone is a critical and often the most challenging part of the total synthesis of karavilosides. The cucurbitane framework is a tetracyclic triterpene with a distinctive carbon skeleton. Strategies for its synthesis often involve the stereocontrolled construction of the four-ring system followed by the introduction of the necessary functional groups.
While a specific total synthesis of the this compound aglycone has not been detailed in the provided search results, general strategies for cucurbitane synthesis can be inferred. These approaches often rely on:
Cyclization of acyclic precursors: The formation of the tetracyclic core can be achieved through biomimetic cyclization reactions of squalene-like precursors. Oxydosqualenecyclases (OSCs) are enzymes that catalyze the cyclization of 2,3-oxidosqualene (B107256) to form diverse triterpene skeletons, including the cucurbitane precursor, cucurbitadienol (B1255190). mdpi.com In a laboratory setting, this can be mimicked using Lewis or protic acids to initiate a cascade of cyclization reactions.
Annulation strategies: Stepwise construction of the rings through various annulation reactions (e.g., Diels-Alder, Robinson annulation) is another common approach. This allows for greater control over the stereochemistry of the newly formed rings.
C-H functionalization: Modern synthetic methods, such as catalytic C-H bond functionalization, offer powerful tools for introducing functional groups at specific positions on the pre-formed tetracyclic core with high selectivity, which can be a more efficient alternative to traditional functional group interconversions. researchgate.net
Stereoselective Glycosylation Methods for this compound
Once the aglycone is synthesized, the next critical step is the stereoselective introduction of the sugar moieties. The formation of the 1,2-cis or 1,2-trans glycosidic linkage is a significant challenge in carbohydrate chemistry. wikipedia.org For many complex natural glycosides, the glycosylation reaction is a critical and often low-yielding step. rsc.org
Several methods have been developed for stereoselective glycosylation, and the choice of method depends on the specific structures of the aglycone (acceptor) and the sugar (donor). Some relevant methods include:
Neighboring group participation: The use of a participating group (like an acetyl or benzoyl group) at the C-2 position of the glycosyl donor can direct the incoming acceptor to the opposite face, leading to the formation of a 1,2-trans-glycoside. nih.govresearchgate.net
Halide-catalyzed glycosylation: Glycosyl halides (bromides or chlorides) can be activated by heavy metal salts (e.g., silver triflate) to form an oxocarbenium ion, which is then attacked by the acceptor alcohol. The stereochemical outcome can be influenced by the solvent and the nature of the protecting groups.
Trichloroacetimidate method: Glycosyl trichloroacetimidates are highly reactive donors that can be activated under mild acidic conditions (e.g., TMSOTf). rsc.org This method is widely used in the synthesis of complex oligosaccharides and glycosides.
Glycal assembly: The use of glycals (cyclic enol ethers derived from sugars) as glycosyl donors provides a powerful method for the synthesis of 2-deoxy-glycosides. nsc.ru
Intramolecular aglycone delivery (IAD): In this strategy, the aglycone is temporarily tethered to the glycosyl donor. Upon activation, the glycosylation occurs intramolecularly, which can provide high stereoselectivity, particularly for the formation of challenging 1,2-cis-β-glycosides. wikipedia.org
A robust protocol for the synthesis of 1,2-trans-β-D-glycosidic linkages without relying on neighboring group participation has been developed using glycosyl N-phenyltrifluoroacetimidates as donors and FeCl₃ as a promoter. This method has been successfully applied to the glycosylation of complex triterpene derivatives. nih.gov
Semi-Synthesis and Chemical Modification of this compound
Given the challenges of total synthesis, semi-synthesis, which starts from a readily available natural product, is a more practical approach for producing derivatives of this compound.
Derivatization of this compound for Enhanced Bioactivity
The biological activity of triterpenoid saponins (B1172615) can often be enhanced through chemical modification. nsc.ru Glycosylation, in particular, is known to improve the pharmacokinetic properties and bioactivity of triterpenoid aglycones. thieme-connect.com
While specific derivatization studies on this compound are not extensively detailed in the search results, general strategies for modifying cucurbitane triterpenoids can be applied. These include:
Modification of the glycosyl moiety: Altering the sugar units, such as changing the type of monosaccharide, the number of sugar units, or the glycosidic linkages, can significantly impact biological activity.
Esterification or etherification of hydroxyl groups: The free hydroxyl groups on the aglycone or the sugar moieties can be esterified or etherified to modulate the lipophilicity and steric properties of the molecule, potentially leading to improved activity. For instance, esterification of karavilagenin C has been performed to generate a series of derivatives for structure-activity relationship studies. ulisboa.pt
Modification of the aglycone skeleton: Chemical transformations of the cucurbitane core, such as oxidation, reduction, or rearrangement, can lead to novel analogues with different biological profiles.
Synthesis of this compound Analogues for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are crucial for understanding which parts of a molecule are responsible for its biological effects and for designing more potent and selective analogues. For this compound and other cucurbitane glycosides, SAR studies would involve synthesizing a series of related compounds and evaluating their biological activities.
Key structural features that can be varied to probe SAR include:
The nature and position of the sugar moieties: The number, type, and linkage of the sugars can be systematically altered.
The oxidation pattern of the aglycone: The presence and position of hydroxyl, keto, and other functional groups on the cucurbitane skeleton can be modified.
The side chain of the aglycone: The structure of the side chain attached to the D-ring of the cucurbitane core can be varied.
Molecular docking studies have provided some insights into the SAR of karavilosides. For example, a study on the interaction of karavilosides with HIV-1 reverse transcriptase suggested that the presence of a third functional region (a second sugar wing) in Karaviloside X and XI, which is absent in this compound, contributes to their higher binding affinity. mdpi.com This highlights the importance of the glycosylation pattern for biological activity.
Research on other cucurbitane glycosides has also shed light on SAR. For example, in a series of chilensosides, the position of sulfate (B86663) groups on the sugar moieties was found to significantly influence their cytotoxic activity. mdpi.com
Below is a table summarizing some cucurbitane-type triterpenoids and their reported biological activities, which can inform the design of this compound analogues.
| Compound | Reported Biological Activity | Reference |
| Karaviloside VI | Anti-inflammatory, α-glucosidase inhibitory | nih.govresearchgate.net |
| This compound | α-glucosidase inhibitory | nih.govresearchgate.net |
| Momordicoside L | Anti-inflammatory | nih.govresearchgate.net |
| Momordicoside A | Anti-inflammatory | nih.govresearchgate.net |
| Charantoside XV | α-amylase inhibitory | nih.govresearchgate.net |
| Kuguaglycoside C | α-amylase inhibitory | nih.gov |
This data suggests that even minor structural variations among these closely related compounds can lead to differences in their biological profiles, underscoring the importance of synthesizing a diverse range of analogues for comprehensive SAR studies.
Novel Chemical Reactions and Methodologies Applied to this compound Synthesis
The total synthesis of this compound, a complex cucurbitane-type triterpene glycoside, has not yet been reported in scientific literature. The intricate stereochemistry of its tetracyclic aglycone and the specific glycosylation pattern present significant synthetic challenges. However, the broader field of cucurbitane synthesis has seen the development of innovative chemical reactions and methodologies. These advanced strategies, applied to the synthesis of the core cucurbitane skeleton and related analogues, provide a roadmap for the eventual total synthesis of this compound.
Research into the synthesis of cucurbitane natural products has led to the development of novel strategies for constructing the characteristic tetracyclic framework with its densely functionalized and stereochemically rich core. An exemplary case is the asymmetric de novo synthesis of octanorcucurbitacin B, a related cucurbitane triterpenoid. nsf.gov This synthesis showcases a departure from biosynthetic-like approaches that might start from a lanostane (B1242432) precursor. nsf.gov Instead, it employs a sequence of modern synthetic reactions to build the complex structure from a simple chiral enyne. nsf.gov
A key methodological advance demonstrated in this synthesis is the application of a stereoselective metallacycle-mediated annulative cross-coupling followed by a stereoselective intramolecular Heck reaction. nsf.gov This sequence efficiently constructs a polyunsaturated tetracycle and, crucially, establishes the stereodefined quaternary centers at the C9 and C13 positions, which are characteristic of the cucurbitane skeleton. nsf.gov Such a strategy offers a powerful alternative to traditional methods for forging these sterically congested carbon-carbon bonds.
Furthermore, the synthesis of other complex natural products, such as taimordisins A-D, which are cucurbitane glycosides with novel furopyranone skeletons, highlights the importance of understanding and potentially mimicking biosynthetic pathways. researchgate.net While not a direct synthetic methodology, the proposed biosynthetic routes for these compounds, originating from a common precursor like 3-hydroxycucurbita-5,24-dien-19-al-7,23-di-O-β-glucopyranoside, suggest that enzyme-mediated or biomimetic intramolecular transformations could be a novel approach to generate structural diversity in the glycosidic portion of these molecules. researchgate.net
In the context of derivatization, which can be seen as a form of semi-synthesis, enzymatic and chemo-enzymatic methods are emerging as powerful tools. For instance, the transglycosylation of mogroside IIE, a cucurbitane glycoside, using cyclodextrin (B1172386) glucanotransferase (CGTase) has been explored to create novel sweet-tasting derivatives. mdpi.com This enzymatic approach allows for the selective addition of glucose units to the core structure, a transformation that would be challenging to achieve with high selectivity using traditional chemical glycosylation methods. mdpi.com Such a methodology could hypothetically be applied to this compound to generate novel analogues with potentially enhanced biological activities.
The following table summarizes key findings from synthetic efforts on related cucurbitane triterpenoids, which could inform future synthetic designs for this compound.
| Methodology/Reaction | Target/Analogue | Key Reagents/Conditions | Significance for this compound Synthesis | Reference |
| Annulative Cross-Coupling/Intramolecular Heck Reaction | Octanorcucurbitacin B | Chiral enyne, Metallacycle catalyst | Provides a de novo route to the core tetracyclic skeleton with control over key quaternary stereocenters. | nsf.gov |
| Biomimetic Intramolecular Transformation | Taimordisins A-D | Proposed to be mediated by microbial symbionts from a glycosidic precursor. | Suggests potential for biomimetic or enzyme-catalyzed cyclizations to form complex heterocyclic moieties on the glycoside portion. | researchgate.net |
| Enzymatic Transglycosylation | Mogroside IIE derivatives | Cyclodextrin glucanotransferase (CGTase) | Offers a selective method for modifying the glycosidic chain, which could be used to create analogues of this compound. | mdpi.com |
While the direct synthesis of this compound remains an unmet goal, these novel reactions and methodologies in the broader field of cucurbitane chemistry provide the foundational tools and strategic insights necessary to tackle this complex synthetic challenge in the future.
Biological Activities and Mechanistic Studies of Karaviloside Viii in Vitro and Molecular Perspectives
Anti-inflammatory Actions of Karaviloside VIII
In vitro studies have demonstrated the potential of this compound as an anti-inflammatory agent. Its mechanisms involve the modulation of key signaling molecules and pathways that are central to the inflammatory response.
Modulation of Pro-inflammatory Mediators by this compound (e.g., IL-6, TNF-α, iNOS, COX-2)
This compound has been shown to effectively modulate the expression of several critical pro-inflammatory mediators. In studies utilizing lipopolysaccharide (LPS)-stimulated macrophage cells, the compound demonstrated significant anti-inflammatory properties. nih.gov At a concentration of 50 µM, this compound, along with other related compounds, was observed to differentially affect the mRNA expression of pro-inflammatory markers including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), inducible Nitric Oxide Synthase (iNOS), and the mitochondrial marker Cyclooxygenase-2 (COX-2). researchgate.netnih.gov The downregulation of these genes is a key indicator of anti-inflammatory potential, as high levels of IL-6 and TNF-α are associated with chronic inflammatory conditions and insulin (B600854) resistance. nih.gov Similarly, the inhibition of iNOS and COX-2 expression points to a reduction in inflammatory pathways. nih.govresearchgate.net
This compound's Influence on Inflammatory Signaling Pathways (e.g., NF-κB-NLRP3)
The anti-inflammatory effects of this compound are linked to its ability to influence crucial inflammatory signaling pathways. Research indicates that the compound exerts its effects through the suppression of the NF-κB-NLRP3 pathway. smolecule.comresearchgate.net The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a primary regulator of the inflammatory response, controlling the expression of many pro-inflammatory genes. researchgate.netarvojournals.org The NLRP3 (NLR Family Pyrin Domain Containing 3) inflammasome is a protein complex that, when activated, triggers the release of potent pro-inflammatory cytokines like IL-1β. researchgate.netxiahepublishing.com Studies involving purified triterpenoids, including this compound, demonstrated a reduction in the expression of genes related to the inflammasome complex, such as NF-κB and NLRP3, in LPS-stimulated cells. researchgate.net This suggests that this compound can mitigate inflammation by interfering with the activation of the NF-κB-NLRP3 inflammasome pathway. smolecule.comresearchgate.netresearchgate.net
Cellular Models for Investigating this compound's Anti-inflammatory Effects (e.g., RAW 264.7 macrophage cells)
The murine macrophage cell line, RAW 264.7, is a standard and widely used cellular model for investigating anti-inflammatory effects in vitro. nih.govresearchgate.netresearchgate.netmdpi.com These cells are activated using agents like lipopolysaccharide (LPS), a component of gram-negative bacteria, which mimics an inflammatory response by inducing the expression of pro-inflammatory cytokines and mediators. nih.govresearchgate.net In studies on this compound, RAW 264.7 cells were pre-treated with the compound before being stimulated with LPS. nih.govresearchgate.netresearchgate.net Researchers then measure the expression levels of inflammatory markers like IL-6, TNF-α, iNOS, and COX-2 to determine the compound's ability to suppress the inflammatory cascade initiated by LPS. nih.govresearchgate.net This model has been instrumental in demonstrating that compounds from bitter melon, including this compound, are potential agents against inflammation. nih.gov
Antidiabetic Mechanisms of this compound
This compound exhibits potential antidiabetic effects primarily through the inhibition of key enzymes involved in carbohydrate digestion and metabolism.
Inhibition of Carbohydrate-Hydrolyzing Enzymes by this compound (e.g., α-amylase, α-glucosidase)
A key strategy for managing post-prandial hyperglycemia is to delay carbohydrate digestion by inhibiting enzymes such as α-amylase and α-glucosidase. nih.govisciii.es this compound has been identified as a potent inhibitor of these enzymes. smolecule.com In comparative studies, this compound demonstrated a significant inhibitory effect on α-glucosidase, proving to be the most active among several other tested cucurbitane-type triterpene glycosides. nih.govresearchgate.netnih.gov Specifically, it showed a 56.5% inhibition of α-glucosidase activity. nih.govnih.govmdpi.com Furthermore, it also displayed strong inhibitory activity against α-amylase, with inhibition rates ranging from 68.0% to 76.6%, which was comparable to the control drug acarbose. nih.govresearchgate.netnih.gov This dual inhibitory action suggests that this compound can effectively slow down the breakdown of complex carbohydrates into absorbable sugars. smolecule.com
Table 1: In Vitro Enzyme Inhibition by this compound
| Enzyme | Inhibitory Effect (%) | Concentration | Note |
|---|---|---|---|
| α-Glucosidase | 56.5% | 0.67 mM | Most active compound tested in the study. nih.govnih.govmdpi.com |
Molecular Interactions of this compound with Metabolic Enzyme Targets (In Silico and In Vitro Docking Studies)
To understand the inhibitory mechanisms at a molecular level, in silico molecular docking studies have been performed. These computational analyses predict the binding affinity and interaction patterns between a ligand, like this compound, and its protein target. researchgate.net Docking studies with α-amylase and α-glucosidase revealed that this compound binds effectively to the active sites of these enzymes. researchgate.netsmolecule.com The binding energies for a group of related compounds, including this compound, with α-amylase ranged from -8.94 to -14.52 kcal/mol. mdpi.com For α-glucosidase, this compound demonstrated a strong binding affinity, which corroborates its potent in vitro inhibitory activity. researchgate.net These in silico models suggest that the compound's structure allows it to fit into the enzymatic active site, likely forming hydrogen bonds and other interactions with key amino acid residues, thereby blocking substrate access and inhibiting enzyme function. researchgate.net
Table 2: Molecular Docking Binding Energies of Cucurbitane-Type Triterpenes
| Compound | Target Enzyme | Binding Energy (kcal/mol) |
|---|---|---|
| This compound | α-Amylase | Part of a group with energies from -8.94 to -14.52 |
| Momordicoside A | α-Amylase | Part of a group with energies from -8.94 to -14.52 |
| Kuguaglycoside C | α-Amylase | Part of a group with energies from -8.94 to -14.52 |
| Charantoside XV | α-Amylase | Part of a group with energies from -8.94 to -14.52 |
| Karaviloside VI | α-Amylase | Part of a group with energies from -8.94 to -14.52 |
Note: The specific binding energy for this compound alone was not detailed separately in the referenced study, but it was ranked third highest in binding affinity among the tested compounds for α-amylase. mdpi.com
Table of Mentioned Compounds
| Compound Name |
|---|
| Acarbose |
| Charantoside XV |
| Cyclooxygenase-2 (COX-2) |
| Inducible Nitric Oxide Synthase (iNOS) |
| Interleukin-1β (IL-1β) |
| Interleukin-6 (IL-6) |
| Karaviloside VI |
| This compound |
| Kuguaglycoside C |
| Lipopolysaccharide (LPS) |
| Momordicoside A |
| Momordicoside L |
Impact of this compound on Glucose Metabolism at the Cellular Level
This compound, a cucurbitane-type triterpene glycoside, has demonstrated significant activity at the cellular level in modulating glucose metabolism, primarily through the inhibition of key digestive enzymes. Research has highlighted its role as an inhibitor of α-glucosidase, an enzyme crucial for breaking down complex carbohydrates into absorbable monosaccharides. By impeding this enzyme's function, this compound can influence postprandial glucose levels.
In a comparative study evaluating the α-glucosidase inhibitory effects of several compounds isolated from Momordica charantia, this compound emerged as the most potent inhibitor. researchgate.netmdpi.com At a concentration of 1.33 mM, this compound exhibited a 56.5% inhibition of α-glucosidase activity. mdpi.com This was notably higher than other related compounds tested under the same conditions, such as Karaviloside VI (40.3%), Momordicoside A (33.5%), and Momordicoside L (23.7%). researchgate.netmdpi.com While these compounds showed some level of inhibition, the superior activity of this compound marks it as a compound of significant interest for its potential to regulate glucose absorption.
Further in silico studies have explored the interaction between this compound and α-glucosidase. Molecular docking simulations predict that this compound binds effectively within the catalytic domain of the enzyme. mdpi.com The simulation results for an isomaltase–this compound inhibitor complex showed a binding energy of -10.56 kcal/mol, indicating a strong and stable interaction. mdpi.com this compound was observed to be oriented toward the core of the binding pocket, interacting with seven key amino acid residues. mdpi.com These molecular modeling studies provide a structural basis for the observed enzymatic inhibition, supporting the in vitro findings.
Table 1: α-Glucosidase Inhibitory Activity of this compound and Related Compounds
| Compound | α-Glucosidase Inhibition (%) at 1.33 mM | Reference |
|---|---|---|
| This compound | 56.5% | mdpi.com |
| Karaviloside VI | 40.3% | mdpi.com |
| Momordicoside A | 33.5% | mdpi.com |
| Charantoside XV | 23.9% | mdpi.com |
| Momordicoside L | 23.7% | mdpi.com |
Antiviral Properties and Mechanisms of this compound
This compound is among the bioactive constituents of Momordica charantia that have been investigated for their antiviral activities. nih.gov The primary focus of this research has been on its potential to inhibit viral enzymes essential for replication, particularly in the context of the Human Immunodeficiency Virus (HIV).
In vitro studies have demonstrated that extracts of Momordica charantia, rich in karavilosides, possess potent inhibitory activity against HIV-1 Reverse Transcriptase (RT). nih.gov HIV-1 RT is a critical enzyme for the virus, responsible for converting the viral RNA genome into DNA, which is then integrated into the host cell's genome. scielo.br Inhibition of this enzyme is a cornerstone of many antiretroviral therapies. mdpi.com
Research involving extracts from the pith of M. charantia from Saudi Arabia showed potent inhibition of HIV-1 RT, with an IC50 value of 0.125 mg/mL. nih.gov While this study used a crude extract, subsequent molecular modeling has supported the role of specific karavilosides, including this compound, in this antiviral activity. nih.gov
To elucidate the mechanism behind the observed antiviral effects, molecular docking studies have been performed to assess the binding affinity of this compound for viral enzymes. These in silico analyses have focused on the active site of HIV-1 Reverse Transcriptase (PDB entry: 4G1Q). nih.govresearchgate.net
The results indicate that this compound exhibits a significant binding affinity for the enzyme. nih.gov Docking analyses calculated the binding energy, or Glide score, which is an indicator of binding affinity—a more negative value suggests a stronger interaction. researchgate.net this compound, along with related compounds Karaviloside X and Karaviloside XI, showed notable affinity for the RT active site, comparable to the established RT inhibitor Rilpivirine. nih.gov The calculated root-mean-square deviation (RMSD) for the best binding poses of these karavilosides, in reference to Rilpivirine, was low (ranging from 0.05 to 0.2), suggesting a similar binding orientation. nih.govresearchgate.net These computational findings provide a molecular basis for the potential of this compound as an HIV-1 RT inhibitor, highlighting its favorable interactions within the enzyme's binding pocket. nih.gov
Table 2: Docking Energies of Karavilosides at the Binding Site of HIV-1 Reverse Transcriptase (PDB: 4G1Q)
| Compound | Glide Score (kcal/mol) | Reference |
|---|---|---|
| Karaviloside XI | -6.416 | nih.govresearchgate.net |
| Karaviloside X | -6.273 | nih.govresearchgate.net |
| Rilpivirine (Reference) | -6.195 | nih.govresearchgate.net |
| This compound | -5.642 | nih.govresearchgate.net |
| Doxorubicin (Reference) | -4.991 | nih.govresearchgate.net |
A more negative Glide score indicates a higher binding affinity.
Inhibition of Viral Enzymes by this compound (e.g., HIV-1 Reverse Transcriptase)
Antiproliferative and Anti-Cancer Activity of this compound and Related Compounds (In Vitro)
The cucurbitacin family of compounds, to which this compound belongs, is widely recognized for possessing significant biological activities, including antiproliferative and antitumor potential. researchgate.net These compounds have been shown to inhibit cell proliferation and induce apoptosis in a variety of cancer cell lines. researchgate.net
Research into the specific antiproliferative effects of this compound has shown its activity against certain cancer cells. One study identified this compound as an effective agent against the murine colon cancer cell line CT26, demonstrating its potential to inhibit cancer cell growth. iiim.res.in
While many studies have focused on crude extracts of Momordica charantia or the broader class of cucurbitacins, the findings are indicative of the potential held by constituent compounds like this compound. For example, extracts have been shown to inhibit proliferation and induce apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231) and pancreatic cancer cells. researchgate.netsemanticscholar.org These inhibitory effects are often associated with the modulation of key cellular signaling pathways involved in cell growth and survival. semanticscholar.orgcaldic.com
The induction of apoptosis, or programmed cell death, is a key mechanism through which anticancer agents exert their effects. While direct mechanistic studies on apoptosis induction by purified this compound are limited in the available literature, research on related compounds and extracts from Momordica charantia provides valuable insights.
Cucurbitacins are generally known to induce apoptosis in cancer cells. researchgate.net For instance, BG-4, a peptide also isolated from Momordica charantia, was found to induce apoptosis in human colon cancer cells (HCT-116 and HT-29) by reducing the expression of the anti-apoptotic protein Bcl-2 and increasing the expression of the pro-apoptotic protein Bax, which in turn leads to increased caspase-3 expression. nih.gov Furthermore, extracts from the plant have been shown to induce apoptosis in breast cancer cells through the activation of caspases and cleavage of PARP. semanticscholar.org Another related triterpene glycoside, Kuguaglycoside C, has been reported to induce a caspase-independent form of cell death. researchgate.net These findings suggest that compounds from Momordica charantia can trigger apoptosis through various molecular pathways, and it is plausible that this compound may share similar mechanisms of action. However, further specific research is required to fully elucidate the precise apoptotic pathways modulated by this compound.
Modulation of Cancer-Related Signaling Pathways by this compound
The nexus between chronic inflammation and cancer is well-established, with many inflammatory signaling pathways playing crucial roles in tumor initiation, promotion, and progression. This compound has been investigated for its anti-inflammatory properties, which are directly relevant to its potential anticancer activities through the modulation of key signaling cascades.
Research has demonstrated that this compound can modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. smolecule.com NF-κB is a pivotal transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, proliferation, and angiogenesis, all of which are hallmarks of cancer. In its active state, NF-κB promotes the transcription of pro-inflammatory cytokines and enzymes that contribute to a pro-tumorigenic microenvironment.
In vitro studies on lipopolysaccharide (LPS)-activated RAW264.7 macrophage cells have shown that this compound can significantly suppress the expression of pro-inflammatory mediators. nih.govmdpi.com Specifically, treatment with this compound led to the downregulation of messenger RNA (mRNA) expression for the following genes:
Interleukin-6 (IL-6): A cytokine with pleiotropic effects, including the promotion of tumor cell growth and survival. This compound was among the most potent compounds tested in reducing IL-6 expression. nih.govmdpi.com
Tumor Necrosis Factor-alpha (TNF-α): A key inflammatory cytokine that can promote tumor progression. nih.gov
Inducible Nitric Oxide Synthase (iNOS): An enzyme whose overexpression is linked to inflammation-driven carcinogenesis. nih.govmdpi.com
By inhibiting the expression of these NF-κB target genes, this compound disrupts the inflammatory signaling that supports cancer cell proliferation and survival. This suggests a mechanism of action where this compound exerts indirect anticancer effects by targeting the inflammatory tumor microenvironment. smolecule.commdpi.com
Structure-Activity Relationship (SAR) Studies of this compound and its Analogues
The biological activity of cucurbitane-type triterpene glycosides like this compound is intricately linked to their complex molecular architecture. While the structural complexity of these molecules necessitates further research to fully elucidate structure-activity relationships (SAR), several key features have been identified as being critical for their biological effects. nih.govresearchgate.net
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For this compound and related compounds, the key pharmacophoric features are believed to be a combination of three main components:
The Cucurbitane Triterpene Skeleton: This rigid, polycyclic framework serves as the fundamental scaffold, correctly orienting the functional groups for interaction with biological targets. vulcanchem.com
Hydroxyl (-OH) Groups: The presence and position of hydroxyl groups on the triterpene backbone are critical. These groups can act as both hydrogen bond donors and acceptors, forming crucial interactions with amino acid residues in the active sites of enzymes and receptors. vulcanchem.com
The glycosidic component of this compound plays a multifaceted role in its biological activity. It is typically a D-series monosaccharide, such as allose. nih.gov The nature and attachment point of this sugar moiety can profoundly impact the compound's pharmacological profile.
The primary influences of the glycosidic moiety include:
Solubility and Bioavailability: The sugar portion generally increases the water solubility of the lipophilic triterpene aglycone, which can affect its absorption and distribution in biological systems. vulcanchem.com
Target Binding and Specificity: The glycoside can be directly involved in binding to the biological target. The size, stereochemistry, and hydrogen-bonding capacity of the sugar can enhance binding affinity and specificity. vulcanchem.com
Metabolic Stability: The hydrolysis of the glycosidic bond to release the aglycone (the non-sugar part) can be a critical step in the activation or deactivation of the compound in vivo. smolecule.com Understanding this metabolic process is significant for interpreting its bioactivity. smolecule.com
Stereochemistry plays a definitive role in the biological activity of this compound, distinguishing it from other related compounds. Advanced spectroscopic analysis has established the specific stereochemical configuration of the side chain, which is considered a unique and critical determinant of its potency. smolecule.comnih.gov
The key stereochemical features of this compound are at the C-22 and C-23 positions of the triterpenoid (B12794562) side chain. The configuration has been determined to be 22R and 23S . nih.govmdpi.com This specific spatial arrangement of atoms is believed to influence how the molecule fits into and interacts with the active sites of its biological targets, thereby enhancing its efficacy compared to other stereoisomers. smolecule.comnih.gov This highlights the high degree of structural specificity required for the biological functions of this class of compounds.
Influence of Glycosidic Moiety on this compound's Biological Effects
Other Investigated Biological Activities of this compound (In Vitro/Molecular Level)
Beyond its impact on inflammatory pathways relevant to cancer, this compound has been investigated for other distinct biological activities at the molecular level, primarily focusing on its anti-inflammatory and antidiabetic potential.
Anti-inflammatory Activity: As detailed in section 6.4.3, this compound demonstrates significant anti-inflammatory effects. In studies using LPS-stimulated macrophage cells (RAW 264.7), it effectively reduced the mRNA expression of key pro-inflammatory genes, including IL-6, TNF-α, iNOS, and COX-2. nih.govmdpi.com This activity is attributed to its ability to suppress inflammatory signaling pathways like NF-κB. smolecule.com
Antidiabetic Activity: A prominent area of research for this compound is its potential role in managing hyperglycemia. It has been shown to inhibit key enzymes involved in carbohydrate digestion and glucose absorption. smolecule.comresearchgate.net
α-Amylase Inhibition: This enzyme is responsible for breaking down complex carbohydrates into simpler sugars. This compound exhibits inhibitory activity against α-amylase, comparable to other cucurbitane glycosides. nih.govresearchgate.net
α-Glucosidase Inhibition: This enzyme, located in the brush border of the small intestine, is responsible for the final step of carbohydrate digestion, breaking down disaccharides into monosaccharides (like glucose) for absorption. This compound was found to be the most potent inhibitor of α-glucosidase among several related compounds isolated from Momordica charantia, with an inhibition of 56.5% at a concentration of 1.33 mM. nih.govresearchgate.netdntb.gov.ua
| Compound | α-Amylase Inhibition (%) at 0.87 mM | α-Glucosidase Inhibition (%) at 1.33 mM |
|---|---|---|
| This compound | 68.0 - 76.6 (range for all tested compounds) | 56.5 |
| Karaviloside VI | 68.0 - 76.6 (range for all tested compounds) | 40.3 |
| Momordicoside L | 68.0 - 76.6 (range for all tested compounds) | 23.7 |
| Momordicoside A | 68.0 - 76.6 (range for all tested compounds) | 33.5 |
| Charantoside XV | 68.0 - 76.6 (range for all tested compounds) | 23.9 |
| Acarbose (Control) | Not specified in direct comparison | Reported to be higher than tested compounds |
Data sourced from Shivanagoudra et al. (2019). nih.govresearchgate.net
Antiviral Activity: Molecular docking studies have been performed to predict the binding affinity of this compound to viral targets. These in silico models suggest that this compound has a potential affinity for the non-nucleoside inhibitor-binding pocket of HIV-1 reverse transcriptase . mdpi.comnih.gov While its predicted interaction was less significant than that of analogues like Karaviloside X and Karaviloside XI, these findings suggest that the karaviloside scaffold may be a promising starting point for the development of novel antiviral agents. mdpi.comnih.gov
Analytical Methodologies for Karaviloside Viii
Quantitative and Qualitative Analysis of Karaviloside VIII in Plant Extracts
The analysis of this compound from its primary source, the bitter melon (Momordica charantia), requires methods that can handle complex sample matrices and differentiate between structurally similar compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound Quantification
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) stands as a primary and highly effective method for the quantitative analysis of this compound. chromatographyonline.com This technique offers exceptional sensitivity and selectivity, making it ideal for detecting and measuring specific compounds in intricate mixtures like plant extracts. chromatographyonline.comugr.es
Recent studies have utilized green, ultrasound-assisted extraction techniques to isolate this compound and other related glycosides, such as Karaviloside X and Karaviloside XI, from various parts of the Momordica charantia fruit, including the skin, pith, and seeds. nih.govnih.gov Following extraction, LC-MS/MS is employed for precise quantification. nih.gov This powerful combination allows researchers to obtain accurate measurements of the compound, often in the parts-per-billion (ppb) range. chromatographyonline.com The LC-MS/MS method is crucial for determining the distribution of these compounds within the plant, revealing significant variations in concentration between different fruit parts. chromatographyonline.comnih.gov For instance, one study reported the total amount of this compound in the pith of an Indian variety of bitter melon to be 592.1 µg/L.
Table 1: Example of this compound Quantification in Momordica charantia Fruit Parts using LC-MS/MS
| Plant Part | Origin | This compound Concentration (µg/L or ppb) |
| Pith | India | 592.1 |
| Skin | India | Not specified as highest |
| Seeds | India | Not specified as highest |
| Pith | Saudi Arabia | Not specified as highest |
This table is illustrative of data found in cited research. Concentrations of other karavilosides, like KV-X and KV-XI, were also quantified but are not included here. nih.gov
High-Performance Liquid Chromatography with Various Detectors for this compound (HPLC-UV, HPLC-ELSD)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and analysis of phytochemicals. ugr.es When coupled with different detectors, it can be adapted for both qualitative and quantitative assessment of this compound.
HPLC with Evaporative Light Scattering Detection (HPLC-ELSD): The ELSD is a universal detector that is particularly useful for analyzing compounds that lack a UV-absorbing chromophore, such as many triterpenoid (B12794562) glycosides. scirp.org It works by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining non-volatile analyte particles. scirp.org Methods using HPLC-ELSD have been successfully developed for the quantification of various cucurbitane-type triterpenoids in M. charantia and related dietary supplements. nih.govresearchgate.net This detector provides greater sensitivity and selectivity compared to some other methods for this class of compounds. researchgate.net
HPLC with UV-Visible Spectroscopy (HPLC-UV): While less specific than mass spectrometry, HPLC with a UV detector is a robust and common method for the analysis of plant extracts. mmv.org The development of a validated HPLC-UV method is critical for routine quality control. Such a method involves several key validation parameters to ensure its reliability. researchtrends.net
Table 2: Typical Validation Parameters for an HPLC-UV Analytical Method
| Validation Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Measured as Relative Standard Deviation (RSD%). | RSD% for intra-day and inter-day precision should be within acceptable limits (e.g., <5%). |
| Accuracy | The closeness of the test results obtained by the method to the true value. Often determined by recovery studies. | Recovery rates typically between 95% and 105%. |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Selectivity | The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present. | Resolution of the analyte peak from other peaks. |
Standardization and Quality Control of this compound-Containing Extracts
The use of Momordica charantia in traditional medicine and dietary supplements necessitates strict standardization and quality control of its extracts. nih.govlatamjpharm.org The concentration of bioactive compounds like this compound can vary significantly due to factors such as plant cultivar, geographical origin, harvest time, and extraction method. latamjpharm.orgresearchgate.net
Method Development for this compound Detection in Complex Matrices
Detecting and quantifying this compound within a plant extract presents a significant analytical challenge due to the complexity of the matrix. chromatographyonline.com Plant extracts are intricate mixtures containing hundreds of different compounds, including other structurally similar triterpenoid glycosides, which can interfere with the analysis. phcogrev.comcaldic.com
Developing a robust analytical method requires several considerations:
Sample Preparation: The initial extraction process must be optimized to efficiently recover this compound while minimizing the co-extraction of interfering substances. Green methods like ultrasound-assisted extraction with solvents such as ethanol (B145695) and acetone (B3395972) have proven effective. nih.gov
Chromatographic Separation: The HPLC method must be capable of separating this compound from its isomers and other closely related karavilosides (e.g., Karaviloside X, Karaviloside XI). This is typically achieved by carefully selecting the column (e.g., C18) and optimizing the mobile phase composition. ugr.es
Detection: The choice of detector is critical. As demonstrated in studies analyzing different parts of the bitter melon fruit from various origins, LC-MS/MS provides the necessary selectivity and sensitivity to accurately quantify this compound even when its concentration varies dramatically between samples (e.g., pith vs. skin vs. seeds). nih.gov
The successful development of such methods is essential for understanding the phytochemical profile of M. charantia and for ensuring the quality and consistency of products derived from it. chromatographyonline.com
Future Research Directions and Academic Applications of Karaviloside Viii
Elucidating Undiscovered Biological Mechanisms of Karaviloside VIII
While preliminary research has associated this compound with the inhibition of α-glucosidase and the downregulation of pro-inflammatory markers like IL-6 and TNF-α, its complete mechanism of action is far from understood. mdpi.commdpi.comnih.gov Future investigations must move beyond these initial findings to explore the broader signaling cascades affected by this molecule.
Studies on other cucurbitane glycosides suggest that pathways such as the NF-κB, AMP-activated protein kinase (AMPK), and Nrf2 signaling pathways are common targets for this class of compounds. mdpi.comnih.gov For instance, molecular docking studies have indicated that cucurbitane glycosides show strong affinity for key proteins within these pathways, which are central to inflammation and metabolic regulation. mdpi.comnih.gov A crucial future direction is to systematically investigate whether this compound directly modulates these pathways. Techniques such as western blotting, qPCR, and reporter gene assays in relevant cell models (e.g., macrophages for inflammation, myocytes or adipocytes for metabolism) can be employed to determine its effect on the phosphorylation status and expression levels of key proteins like AMPK, NF-κB, and Nrf2. Uncovering these mechanisms is fundamental to understanding its therapeutic potential for chronic diseases like type 2 diabetes, where low-grade inflammation is a key pathogenic factor. nih.govdntb.gov.ua
Exploring Novel Molecular Targets for this compound
The known targets of this compound, such as α-glucosidase, have been identified through functional assays. mdpi.comnih.gov However, to fully exploit its potential, a comprehensive, unbiased search for its direct molecular binding partners is essential. Modern chemical biology and proteomic approaches offer powerful tools for this purpose.
Network pharmacology and in silico docking studies performed on the triterpenoids from Momordica charantia have already predicted several potential protein targets involved in type 2 diabetes, including AKT1, IL6, and SRC. mdpi.comnih.govresearchgate.net Another computational study identified TNF-α as a key interactive protein. nih.gov These computational predictions provide a valuable roadmap for experimental validation. Future research should aim to confirm whether this compound directly binds to these candidate proteins. Techniques such as affinity purification-mass spectrometry (AP-MS), where a tagged version of this compound is used to pull down its binding partners from cell lysates, could reveal its direct interactome. Validating these novel targets through biophysical methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) would provide definitive evidence of direct interaction and binding affinity, opening new avenues for understanding its biological function.
Rational Design and Synthesis of Advanced this compound Analogues
The complex structure of this compound offers numerous opportunities for chemical modification to enhance its potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are pivotal for guiding the rational design of superior analogues. mdpi.com
Preliminary SAR studies on related cucurbitane glycosides suggest that the number and position of sugar moieties are critical for biological activity. mdpi.comnih.govresearchgate.net For example, glycosylation at the C-3 and C-26/27 positions has been linked to enhanced anti-inflammatory effects. mdpi.comnih.gov Furthermore, molecular docking studies of this compound against HIV-1 reverse transcriptase indicated that it had weaker interactions than related compounds like Karaviloside X and XI, potentially due to the lack of a specific functional region, highlighting a key structural element that could be targeted for modification. nih.gov
Future work should focus on the semi-synthesis of a library of this compound analogues. Modifications could include:
Altering the glycosylation pattern (e.g., changing the type, number, or linkage of sugars).
Modifying functional groups on the triterpenoid (B12794562) backbone.
The total synthesis of such complex triterpenoids is exceptionally challenging, making semi-synthesis from naturally abundant precursors a more practical approach. researchgate.net Each new analogue would then be systematically tested in biological assays to build a detailed SAR profile, paving the way for advanced lead compounds.
| Research Area | Key Objective | Methodologies |
| Undiscovered Mechanisms | Identify signaling pathways modulated by this compound beyond initial findings. | Western Blot, qPCR, Reporter Assays (for NF-κB, AMPK, Nrf2 pathways). |
| Novel Molecular Targets | Discover and validate direct protein binding partners. | Network Pharmacology, Affinity Purification-Mass Spectrometry, Surface Plasmon Resonance (SPR). |
| Analogue Design | Create and test new versions of this compound with improved properties. | Semi-synthesis, Structure-Activity Relationship (SAR) Studies, Biological Assays. |
Applications of this compound as a Chemical Probe in Biological Systems
A chemical probe is a selective small molecule used to study the function of a specific protein or pathway in a biological system. acs.orgnih.gov Given its defined biological activities, this compound is an excellent candidate for development into a chemical probe. Triterpenoids are increasingly recognized as a valuable source for creating such tool compounds to investigate complex cellular processes. researchgate.netacs.org
Developing this compound into a chemical probe would involve synthesizing derivatives that incorporate specific tags without compromising biological activity. For example:
Fluorescent Tag: Attaching a fluorophore would allow for visualization of the molecule's subcellular localization and its interaction with targets using techniques like fluorescence microscopy.
Biotin Tag: A biotinylated version could be used for affinity purification of its binding partners.
Photo-affinity Label: Incorporating a photoreactive group would enable covalent cross-linking to its direct targets upon UV irradiation, allowing for their unambiguous identification.
Crucially, the development of a good chemical probe requires the parallel synthesis of a structurally similar but biologically inactive analogue to serve as a negative control. nih.gov This ensures that any observed biological effects are due to the specific on-target activity of the probe. Such tools derived from this compound would be invaluable for dissecting the roles of its targets in carbohydrate metabolism and inflammation.
Development of Sustainable Production Methods for this compound
Currently, this compound is obtained through extraction from Momordica charantia, a process often hampered by low yields, variability between plant cultivars, and environmental factors, making it unsustainable for large-scale research or potential therapeutic use. researchgate.netacs.orgcabidigitallibrary.org Future research must focus on developing robust and scalable production methods.
Two primary avenues are promising:
Total Chemical Synthesis: While the total synthesis of complex triterpenoid glycosides is a formidable challenge due to their intricate stereochemistry, advances in synthetic chemistry may eventually make it feasible. researchgate.net However, for the near future, this remains a difficult route.
Biotechnological Production: This approach holds significant promise. It involves harnessing biological systems to produce the compound. researchgate.netbibliotekanauki.pl Key strategies include:
Microbial Cell Factories: Engineering common microbes like Saccharomyces cerevisiae (yeast) or Escherichia coli to express the biosynthetic genes for this compound. acs.orgnih.gov This requires identifying and transferring the necessary plant enzymes, including oxidosqualene cyclases (OSCs), cytochrome P450s (P450s), and UDP-glycosyltransferases (UGTs), which build the triterpenoid skeleton and attach the specific sugar moieties. frontiersin.orgnih.gov
Plant Cell/Tissue Cultures: Cultivating M. charantia cells or tissues in bioreactors offers a more controlled production environment compared to whole plants, eliminating variability from climate and soil conditions. bibliotekanauki.pl
These biotechnological methods offer the potential for a sustainable, scalable, and consistent supply of this compound, which is a prerequisite for its extensive study and development.
Integration of this compound Research with Systems Biology and Cheminformatics Approaches
To accelerate the discovery process, future research on this compound should be tightly integrated with computational approaches. Systems biology and cheminformatics provide powerful frameworks for understanding drug action on a holistic level. researchgate.net
Network Pharmacology: As has already been applied to M. charantia extracts, this approach can be used to build comprehensive "compound-target-disease" networks. mdpi.comnih.govinformaticsjournals.co.in By analyzing these networks, researchers can predict the multiple targets and pathways that this compound might influence, understand its potential for synergistic effects, and generate new hypotheses for experimental testing.
Cheminformatics and Molecular Modeling: Molecular docking, as used in initial studies on this compound, can continue to predict binding modes and affinities to known and novel targets. dntb.gov.uaresearchgate.net Molecular dynamics simulations can further refine these models by showing how the compound and its target interact and remain stable over time. mdpi.comnih.gov
Genomic and Multi-Omics Integration: The availability of a high-quality, chromosome-level reference genome for Momordica charantia is a significant asset. biorxiv.orgfrontiersin.orgpnas.org This genomic data can be integrated with transcriptomic, proteomic, and metabolomic data from cells or tissues treated with this compound. This systems-level view can reveal how the compound globally alters cellular processes, providing deep mechanistic insights that would be missed by studying single targets in isolation.
By combining these in silico strategies with traditional wet-lab experiments, research on this compound can become more efficient, predictive, and insightful, accelerating its journey from a promising natural product to a well-understood biological tool and potential therapeutic lead.
| Future Direction | Primary Goal | Key Technologies & Approaches |
| Chemical Probes | Develop tagged versions of this compound to study target function. | Synthetic Chemistry (Fluorescent/Biotin Tags), Photo-affinity Labeling, Confocal Microscopy. |
| Sustainable Production | Establish a reliable and scalable supply of the compound. | Microbial Fermentation (Yeast/E.coli), Plant Cell Culture, Metabolic Engineering, Biotransformation. acs.orgbibliotekanauki.pl |
| Systems Biology | Integrate computational and high-throughput data to understand holistic effects. | Network Pharmacology, Molecular Dynamics, Genomics, Proteomics, Metabolomics. mdpi.cominformaticsjournals.co.in |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for isolating and purifying Karaviloside VIII from natural sources?
- Methodology : Isolation typically involves solvent extraction (e.g., ethyl acetate) followed by chromatographic techniques like column chromatography and HPLC for purification. Structural confirmation requires spectroscopic methods (NMR, MS) and comparison with literature data .
- Key Considerations : Ensure reproducibility by documenting solvent ratios, column parameters (e.g., silica gel grade), and purification steps. For novel compounds, provide purity data (e.g., HPLC chromatograms) and detailed spectral assignments .
Q. How is the α-glucosidase inhibitory activity of this compound quantitatively assessed in vitro?
- Methodology : Use enzyme inhibition assays with porcine pancreatic α-amylase or α-glucosidase. Measure activity via spectrophotometric detection of hydrolyzed substrates (e.g., starch or p-nitrophenyl glucopyranoside). Include positive controls like acarbose for comparative analysis .
- Key Considerations : Standardize enzyme concentrations, incubation times, and substrate specificity. Report IC50 values and statistical significance (e.g., ANOVA with p < 0.05) to validate efficacy .
Advanced Research Questions
Q. What molecular docking strategies elucidate this compound’s binding interactions with α-amylase/α-glucosidase?
- Methodology : Perform in silico docking using software like AutoDock Vina or Schrödinger. Use crystal structures of target enzymes (e.g., PDB: 1OSE for α-amylase) and compare binding energies (ΔG) and hydrogen-bond interactions with reference inhibitors (e.g., acarbose) .
- Key Findings : this compound binds to the catalytic domain of α-amylase with a ΔG of -8.94 kcal/mol, forming hydrogen bonds with residues like Lys200 and His201. Its binding affinity is lower than acarbose (-14.52 kcal/mol) but higher than other cucurbitane triterpenes .
Q. How can contradictory data on this compound’s anti-inflammatory vs. antidiabetic efficacy be resolved?
- Analysis : In vitro studies show this compound suppresses IL-6 and TNF-α (anti-inflammatory) at 50 μM but exhibits weaker α-glucosidase inhibition (56.5% at 1.33 mM) compared to acarbose. This discrepancy may arise from dose-dependent effects or divergent mechanisms (e.g., NF-κB vs. enzymatic inhibition pathways) .
- Resolution Strategy : Conduct dose-response curves for both activities and use transcriptomic profiling (e.g., RNA-seq) to identify overlapping or distinct molecular targets .
Q. What statistical models are suitable for analyzing this compound’s dual bioactivity in multifactorial diseases like diabetes?
- Methodology : Apply multivariate regression to correlate enzyme inhibition (IC50) with anti-inflammatory markers (e.g., IL-6 suppression). Use PCA to reduce dimensionality and identify dominant variables influencing bioactivity .
- Example : A PCA model for this compound explained 90.52% variance, with PC1 linked to α-glucosidase inhibition and PC2 to cytokine modulation, suggesting independent mechanisms .
Methodological Challenges and Solutions
Q. How can researchers optimize in vivo models to validate this compound’s antidiabetic effects observed in vitro?
- Recommendations : Use streptozotocin-induced diabetic rodents to assess glucose tolerance and insulin sensitivity. Include pharmacokinetic studies to measure bioavailability and tissue distribution .
- Limitations : Address species-specific enzyme differences (e.g., human vs. porcine α-amylase) by cross-validating results with humanized models or primary cell lines .
Q. What protocols ensure reproducibility in molecular docking studies of this compound?
- Best Practices :
- Validate docking algorithms with co-crystallized ligands (e.g., acarbose in 1OSE).
- Report grid box dimensions, scoring functions, and conformational sampling methods.
- Compare results across multiple software platforms (e.g., Glide vs. AutoDock) to minimize bias .
Data Presentation and Validation
Q. How should conflicting binding energies from docking studies be interpreted?
- Guidance : Binding energy discrepancies (e.g., this compound: -8.94 kcal/mol vs. Momordicoside A: -14.52 kcal/mol) may reflect variations in ligand flexibility or solvation effects. Use molecular dynamics simulations to assess stability of docked complexes over time .
Q. What criteria define rigorous validation of this compound’s purity and structural identity?
- Standards :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
